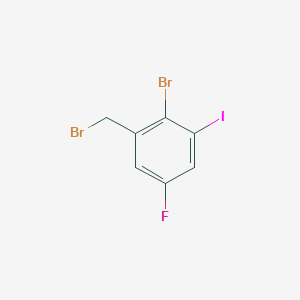

2-Bromo-5-fluoro-3-iodobenzyl bromide

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Synthesis

Polyhalogenated aromatic systems are aromatic compounds bearing multiple halogen substituents. lumenlearning.com The presence of different halogens on the same aromatic ring, as seen in 2-Bromo-5-fluoro-3-iodobenzyl bromide, offers a platform for selective and sequential chemical transformations. The distinct reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions allows for the regioselective functionalization of the aromatic core. acs.org This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of highly complex and precisely substituted aromatic and heteroaromatic structures.

Furthermore, the electronic effects of halogen substituents can influence the reactivity of other functional groups on the aromatic ring. Halogens are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions due to a combination of inductive withdrawal and resonance donation of electrons. masterorganicchemistry.comlibretexts.orglibretexts.org This nuanced electronic influence can be harnessed to control the regioselectivity of synthetic transformations.

Research Context of this compound within Halobenzyl Bromide Chemistry

This compound, with its unique substitution pattern of three different halogen atoms and a reactive benzyl (B1604629) bromide group, represents a highly versatile yet under-explored building block in organic synthesis. Its structure suggests a rich and varied reaction chemistry. The distinct electronic environment created by the fluorine, bromine, and iodine atoms influences the reactivity of the benzyl bromide group and the aromatic ring itself. The presence of iodine, the most reactive halogen in many cross-coupling reactions, suggests that this position would be the primary site for initial functionalization.

The synthesis of such a specifically substituted molecule is a multi-step process that requires careful control of regioselectivity. The directing effects of the halogen substituents play a crucial role in the introduction of subsequent groups onto the aromatic ring. organicchemistrytutor.com

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to explore its potential as a versatile building block for the synthesis of complex organic molecules. This includes:

Development of a reliable and scalable synthetic route: A key objective is to establish an efficient synthesis of this compound from commercially available starting materials. This would likely involve a series of regioselective halogenation and functional group manipulation steps.

Investigation of its reactivity profile: A thorough study of its reactivity in various chemical transformations is essential. This includes exploring its participation in nucleophilic substitution reactions at the benzylic position and regioselective cross-coupling reactions at the different halogenated positions of the aromatic ring.

Application in the synthesis of target molecules: The ultimate goal is to utilize this compound as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or as probes for biological systems.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from the known chemistry of related polyhalogenated aromatic compounds and benzyl bromides.

Chemical and Physical Properties

The fundamental properties of this compound are tabulated below. These are based on available data and calculated values.

| Property | Value |

| CAS Number | 2092355-31-0 bldpharm.comsynquestlabs.combldpharm.com |

| Molecular Formula | C₇H₄Br₂FI synquestlabs.com |

| Molecular Weight | 393.82 g/mol synquestlabs.combldpharm.com |

| SMILES | IC1=C(Br)C(CBr)=CC(F)=C1 bldpharm.com |

Synthetic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as electrophilic aromatic substitution and side-chain bromination. A potential precursor is 2-bromo-5-fluorotoluene. The iodination of this precursor would likely be directed to the position between the two existing halogens due to their ortho- and para-directing effects. The final step would involve the bromination of the methyl group, a reaction typically achieved using N-bromosuccinimide (NBS) and a radical initiator. acs.org

Potential Research Applications

The unique structure of this compound makes it a promising candidate for various applications in synthetic organic chemistry:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can be exploited in sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to introduce different substituents at the 3- and 2-positions, respectively. acs.orgyoutube.com

Synthesis of Complex Scaffolds: The benzyl bromide moiety allows for the facile introduction of the entire substituted aromatic ring onto molecules containing nucleophilic groups such as alcohols, amines, and thiols. nih.gov This, combined with subsequent cross-coupling reactions, provides a powerful strategy for the assembly of complex molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2FI |

|---|---|

Molecular Weight |

393.82 g/mol |

IUPAC Name |

2-bromo-1-(bromomethyl)-5-fluoro-3-iodobenzene |

InChI |

InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |

InChI Key |

MEZJEQMDOMSRBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Br)I)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 3 Iodobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The bromomethyl group (-CH₂Br) attached to the triply halogenated benzene ring is the primary site for nucleophilic substitution. This reactivity is characteristic of benzylic halides, which are known to be excellent substrates for both Sₙ1 and Sₙ2 reaction types. gla.ac.uk

Sₙ1 and Sₙ2 Reaction Pathways

Benzyl (B1604629) bromide and its derivatives occupy a unique position in the landscape of nucleophilic substitution, as they can readily proceed through either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions. study.comquora.com

Sₙ2 Pathway : As a primary halide, 2-Bromo-5-fluoro-3-iodobenzyl bromide is sterically accessible for a backside attack by a nucleophile. In the presence of a strong, highly concentrated nucleophile in a polar aprotic solvent, the reaction is expected to follow a bimolecular (Sₙ2) pathway. This is a concerted, single-step mechanism where the nucleophile attacks the benzylic carbon as the bromide leaving group departs. brainly.com

Sₙ1 Pathway : Despite being a primary halide, the compound can also react via an Sₙ1 mechanism. This is due to the significant resonance stabilization of the intermediate benzyl carbocation that would form upon the departure of the bromide ion. study.combrainly.com The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring. This pathway is favored under conditions involving a weak nucleophile and a polar protic solvent, which can solvate both the departing bromide anion and the carbocation intermediate. study.comstackexchange.com

The electronic effects of the halogen substituents on the aromatic ring (iodo, bromo, and fluoro) would exert a modest influence on these pathways. Their inductive electron-withdrawing effects would slightly destabilize the carbocation intermediate, potentially disfavoring the Sₙ1 pathway relative to unsubstituted benzyl bromide. Conversely, these effects could make the benzylic carbon slightly more electrophilic, which could facilitate the Sₙ2 attack.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic benzylic carbon of this compound is expected to react readily with a wide array of nucleophiles to form new carbon-heteroatom bonds. gla.ac.uk

Amines : Reaction with primary or secondary amines would lead to the formation of the corresponding secondary or tertiary benzylamines. This alkylation is a standard method for installing the substituted benzyl group onto a nitrogen atom.

Thiols : Thiols and their conjugate bases (thiolates) are excellent nucleophiles and would react efficiently to displace the benzylic bromide, yielding substituted benzyl thioethers.

Alkoxides : Alkoxide nucleophiles, such as sodium ethoxide or sodium methoxide, would react to produce the corresponding benzyl ethers.

These transformations are fundamental in synthetic organic chemistry for constructing more complex molecules from the 2-bromo-5-fluoro-3-iodobenzyl scaffold.

Kinetic and Thermodynamic Aspects of Benzylic Substitution

The kinetics of the substitution reaction depend on the operative mechanism.

If the reaction follows an Sₙ1 mechanism , the rate-determining step is the unimolecular dissociation of the bromide ion to form the carbocation. masterorganicchemistry.com Therefore, the rate law will be first-order: Rate = k[this compound], and the rate will be independent of the nucleophile's concentration. masterorganicchemistry.com

Thermodynamically, these substitution reactions are generally favorable. The reaction involves the cleavage of a carbon-bromine bond and the formation of a new, typically stronger, carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, driving the reaction equilibrium toward the products. Specific kinetic and thermodynamic parameters for this compound are not available in the reviewed literature, but the principles outlined are broadly applicable.

Transition-Metal Catalyzed Cross-Coupling Reactions Involving Aryl Halides

The presence of both an iodine and a bromine atom on the aromatic ring makes this compound an excellent candidate for sequential, site-selective transition-metal catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective for forming carbon-carbon and carbon-heteroatom bonds using aryl halides as electrophiles. The differential reactivity of the carbon-halogen bonds is the key to achieving selectivity in polyhalogenated systems.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide. tcichemicals.com For a substrate like this compound, which contains C-I, C-Br, and C-F bonds, the reaction is highly selective. The selectivity is governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst, which follows the established order: C-I > C-Br >> C-Cl > C-F. tcichemicals.com

This reactivity hierarchy allows for a programmed, stepwise functionalization of the aromatic ring.

First Coupling (at C-I): Reaction with one equivalent of a boronic acid (R¹-B(OH)₂) under standard Suzuki-Miyaura conditions would result in a highly selective coupling at the most reactive site, the carbon-iodine bond, to yield a 2-bromo-5-fluoro-3-aryl-benzyl bromide intermediate.

Second Coupling (at C-Br): The resulting aryl bromide can then undergo a second, distinct Suzuki-Miyaura coupling with a different boronic acid (R²-B(OH)₂) to functionalize the C-Br bond. This second coupling may require more forcing conditions (e.g., higher temperature or a more active catalyst) than the first.

The carbon-fluorine bond is generally unreactive under these conditions, remaining as a stable substituent on the ring. This predictable selectivity makes polyhalogenated compounds like this compound valuable synthons for the controlled assembly of complex, multi-substituted aromatic structures. While specific data for the target compound is limited, the outcomes of such selective couplings are well-documented for other polyhalogenated systems. nih.govresearchgate.net

The following table illustrates the expected products from a sequential Suzuki-Miyaura cross-coupling reaction, based on established principles of reactivity.

| Step | Boronic Acid Reagent | Expected Major Product | Reaction Site | Underlying Principle |

|---|---|---|---|---|

| 1 | 1.0 eq. Phenylboronic acid | 2-Bromo-5-fluoro-3-phenylbenzyl bromide | C-I | The C-I bond is significantly more reactive than the C-Br bond in Pd-catalyzed oxidative addition. |

| 2 | 1.0 eq. 4-Methylphenylboronic acid | 5-Fluoro-3-phenyl-2-(4-methylphenyl)benzyl bromide | C-Br | After reaction at the C-I site, the C-Br bond is the next most reactive site for coupling. |

It is important to note that the benzylic bromide moiety can also participate in certain palladium-catalyzed cross-coupling reactions, though typically under different conditions or with different catalyst systems than those used for aryl halides. nih.govnih.gov Careful selection of reaction conditions is therefore crucial to prevent unwanted side reactions at the benzylic position while performing the desired transformations on the aromatic ring.

C-H Functionalization and Arylation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions. acs.org In the context of this compound, the remaining C-H bonds on the aromatic ring (at positions 4 and 6) are potential sites for such transformations. Palladium-catalyzed C-H arylation, for instance, typically involves a directing group to control regioselectivity. researchgate.net While the benzyl bromide moiety itself is not a classical directing group for C-H activation on the ring, the halogen substituents electronically influence the reactivity of the adjacent C-H bonds.

Research into palladium-catalyzed C-H halogenation has shown that directing groups can facilitate ortho-selective functionalization. researchgate.net For substrates like this compound, which lacks a strong directing group, C-H functionalization would be challenging and likely result in mixtures of products. However, strategies could be envisioned where the benzyl bromide is first converted to a derivative containing a directing group (e.g., an amide or nitrile) to control the position of subsequent C-H arylation. The electronic properties of the existing halogens would also play a crucial role, with their strong electron-withdrawing inductive effects deactivating the ring towards electrophilic attack, a key step in many C-H functionalization pathways. wikipedia.org

Heck, Sonogashira, and Stille Coupling Analogues utilizing Bromine and Iodine Substituents

The presence of both bromine and iodine atoms on the aromatic ring of this compound allows for selective palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, a trend attributed to the bond dissociation energies of the carbon-halogen bond. nih.gov This differential reactivity enables chemoselective functionalization, where the C-I bond can be selectively coupled while leaving the C-Br bond intact for subsequent transformations.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org For this compound, a selective Heck coupling would be expected at the C-I position under carefully controlled conditions, typically using a palladium catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. beilstein-journals.orgnih.gov This would yield a substituted styrene derivative, retaining the bromine atom for further functionalization.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net The higher reactivity of the C-I bond allows for selective Sonogashira coupling at this position. researchgate.net Studies on aryl bromides have shown that bulky, electron-rich phosphine ligands can facilitate these couplings even at room temperature. organic-chemistry.org A selective reaction with this compound would produce an aryl alkyne, preserving the C-Br bond.

Stille Coupling: The Stille reaction couples an aryl halide with an organotin compound. wikipedia.org Similar to the Heck and Sonogashira reactions, the Stille coupling can be performed chemoselectively on multi-halogenated substrates. organic-chemistry.org The oxidative addition of the palladium(0) catalyst occurs preferentially at the more labile C-I bond, allowing for the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the 3-position of the benzyl bromide derivative. wikipedia.orgnih.gov

Table 1: Predicted Chemoselective Cross-Coupling Reactions This table is illustrative and based on general principles of cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Site of Primary Reaction |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | C-I |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | C-I |

| Stille | Organostannane (e.g., Bu₃Sn-Aryl) | Pd(PPh₃)₄, LiCl | C-I |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Ullmann-type reactions, which use copper catalysts, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgsemanticscholar.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. mdpi.comresearchgate.net Similar to palladium-catalyzed processes, the reactivity of aryl halides in Ullmann couplings increases in the order PhCl < PhBr < PhI. scilit.com

This reactivity trend implies that for this compound, copper-catalyzed coupling would occur selectively at the C-I bond. This allows for the introduction of various functionalities. For example, an Ullmann condensation with a phenol would selectively form a diaryl ether at the 3-position, leaving the C-Br bond untouched for potential downstream reactions. The mechanism often involves an oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.orgmdpi.com

Chemoselectivity and Regioselectivity in Multi-Halogenated Substrates

Chemoselectivity in reactions involving this compound is dominated by the differential reactivity of the carbon-halogen bonds. The benzyl bromide (CH₂Br) group also presents a distinct reactive site. The C-Br bond of the benzyl bromide is highly susceptible to nucleophilic substitution (an Sₙ2 reaction) due to the stability of the resulting benzyl carbocation-like transition state. In contrast, the aryl C-I and C-Br bonds react via mechanisms typical of aryl halides, such as oxidative addition in cross-coupling reactions. Therefore, reaction conditions can be tuned to favor either substitution at the benzylic position or coupling at the aromatic ring.

Preferential Reactivity of Different Halogens (Iodine vs. Bromine)

In transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. nih.gov This difference is fundamental to achieving selectivity. The oxidative addition of a low-valent metal catalyst (like Pd(0)) to the carbon-halogen bond is the rate-determining step in many catalytic cycles. The lower bond dissociation energy of the C-I bond compared to the C-Br bond facilitates this step, allowing reactions to proceed under milder conditions and with higher selectivity for the iodo-substituted position. acs.org This principle allows for sequential functionalization, where the iodo-group is first replaced via a coupling reaction, and then, under more forcing conditions, the bromo-group can be reacted in a subsequent step. nih.gov

Ortho, Meta, and Para Directing Effects of Halogen Substituents

When considering further electrophilic aromatic substitution on the this compound ring, the directing effects of the existing substituents are critical. Halogens are an interesting class of substituents because they are deactivating yet ortho-, para-directing. chemistrytalk.orglumenlearning.comopenstax.org

Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma framework. This effect deactivates the ring, making it less reactive towards electrophiles than benzene. jove.com

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions. wikipedia.org

In this compound, the substituents are:

-I: Iodo group

-Br: Bromo group

-F: Fluoro group

-CH₂Br: Benzyl bromide group (weakly deactivating)

All three halogens are ortho-, para-directors. The remaining positions for substitution are C4 and C6.

Position 4 is para to the bromo group and ortho to the iodo group.

Position 6 is ortho to the bromo group and ortho to the fluoro group.

The directing effects are cumulative, but steric hindrance also plays a significant role. An incoming electrophile would likely face considerable steric hindrance at position 4 (between I and Br) and position 6 (between F and Br). The fluorine atom is unique among halogens as its resonance effect is relatively stronger, and its inductive effect is very strong, making it moderately deactivating at ortho and meta positions. wikipedia.org Predicting the exact outcome of an electrophilic substitution would require experimental data, as the interplay of these electronic and steric factors is complex.

Table 2: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -F | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| -Br | Withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| -I | Withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |

| -CH₂Br | Weakly withdrawing (-I) | None | Weakly Deactivating | Ortho, Para |

Intramolecular Cyclization and Cascade Reactions

The structure of this compound, featuring multiple reactive sites, makes it a potential substrate for intramolecular cyclization and cascade reactions, provided a suitable reacting partner is tethered to the molecule. A cascade reaction involves multiple transformations occurring in a single pot under one set of reaction conditions, where each step triggers the next. baranlab.org

For example, if the benzyl bromide moiety were reacted with a nucleophile that also contained an alkene or alkyne, the resulting intermediate could undergo an intramolecular Heck or Sonogashira reaction, respectively. Palladium-catalyzed cascade reactions of benzylic halides with dienes have been shown to form cyclic products through a cyclization-coupling process. researchgate.net An analogous strategy could be applied here. First, a nucleophile (e.g., an amine with an attached olefin) could displace the benzylic bromide. The resulting molecule would then be poised for an intramolecular palladium-catalyzed coupling between the C-I (or C-Br) bond and the tethered olefin to form a new heterocyclic ring system. The chemoselectivity of the C-I bond would likely dominate the cyclization step.

Formation of Cyclic and Polycyclic Scaffolds

The strategic placement of multiple halogen atoms on the benzyl bromide framework provides a versatile platform for the construction of diverse cyclic and polycyclic systems. While specific examples detailing the use of this compound in the synthesis of such scaffolds are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests several potential pathways.

Intramolecular cyclization reactions represent a powerful strategy for ring formation. The differential reactivity of the carbon-halogen bonds (C-I < C-Br) can be exploited to achieve selective transformations. For instance, under conditions that favor the activation of the more labile carbon-iodine bond, such as palladium-catalyzed cross-coupling reactions, intramolecular ring closure could be initiated. By tethering a suitable nucleophile to the benzylic position, subsequent cyclization onto the aromatic ring at the site of the iodine atom could lead to the formation of various heterocyclic systems. The nature of the tether and the nucleophile would dictate the size and type of the resulting ring.

Furthermore, the sequential functionalization of the halogenated positions can be envisioned as a route to polycyclic scaffolds. For example, an initial intermolecular reaction at the benzylic bromide, followed by a subsequent intramolecular reaction involving one of the aromatic halogens, could pave the way for the construction of fused or bridged ring systems. The precise regioselectivity of these reactions would be heavily influenced by the electronic and steric environment created by the remaining halogen substituents.

Domino and Tandem Reaction Sequences

The presence of multiple reactive sites in this compound makes it an ideal candidate for domino and tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation. These processes offer significant advantages in terms of efficiency and atom economy, allowing for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Palladium-catalyzed tandem reactions, for example, could be initiated by the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is the most reactive C-X bond in the molecule. The resulting organopalladium intermediate could then participate in a cascade of reactions, such as intramolecular carbopalladation followed by a cross-coupling reaction with an external partner. The specific outcome of such a sequence would be highly dependent on the reaction conditions, including the choice of catalyst, ligands, and reaction partners.

Another potential tandem sequence could involve an initial nucleophilic substitution at the benzylic bromide, introducing a functionality capable of participating in a subsequent intramolecular cyclization. For instance, the introduction of a tethered alkene or alkyne could set the stage for a Heck-type cyclization, leading to the formation of a new ring fused to the aromatic core. The regioselectivity of this cyclization would be guided by the electronic bias imposed by the remaining fluorine and bromine substituents.

Radical Reactions and Reductive Transformations

The rich halogen substitution of this compound also dictates its behavior in radical reactions and reductive transformations. The relative strengths of the carbon-halogen bonds play a crucial role in determining the selectivity of these processes.

Dehalogenation Processes

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a fundamental transformation in organic synthesis. For polyhalogenated aromatic compounds, selective dehalogenation can be a challenging yet valuable tool for fine-tuning molecular properties. The ease of dehalogenation generally follows the trend C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energies.

Several methods can be employed for the dehalogenation of aryl halides, including catalytic hydrogenation, metal-mediated reductions, and radical-based methods. For this compound, the selective removal of the iodine atom would be the most facile dehalogenation process. This could potentially be achieved using mild reducing agents or specific catalytic systems that preferentially activate the C-I bond. For instance, systems like phosphonic acid in the presence of a catalytic amount of iodine have been shown to effectively dehalogenate a variety of benzyl halides, including iodides and polyhalogenated substrates. mdpi.com

The complete removal of all halogen atoms would require more forcing conditions. The order of removal would likely follow the established trend, with iodine being removed first, followed by bromine, and finally fluorine, which is the most difficult to cleave. The benzylic bromide is also susceptible to reduction under many dehalogenating conditions.

Below is a table summarizing the general reactivity of different carbon-halogen bonds towards dehalogenation:

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Dehalogenation |

| C-F (Aryl) | ~124 | Lowest |

| C-Cl (Aryl) | ~96 | Low |

| C-Br (Aryl) | ~81 | Moderate |

| C-I (Aryl) | ~65 | Highest |

Radical Initiated Functionalizations

The generation of radical intermediates from this compound can open up avenues for various functionalization reactions. Radical reactions are often initiated by homolytic cleavage of a weak bond, and in this case, the C-I bond is the most likely candidate for initial radical formation under appropriate conditions (e.g., using radical initiators or photolysis).

Once formed, the aryl radical could participate in a variety of transformations. Intramolecular radical cyclization is a powerful method for the formation of cyclic and heterocyclic compounds. If a suitable radical acceptor, such as an alkene or alkyne, is present in a tether attached to the benzyl bromide, a 5- or 6-membered ring could be formed through an intramolecular addition reaction. The regioselectivity of such cyclizations is often governed by Baldwin's rules. For instance, free-radical cyclization has been successfully employed in the synthesis of polyheterocycles starting from ortho-bromo/iodophenyl-substituted precursors. beilstein-journals.org

Intermolecular radical reactions are also a possibility. The aryl radical generated from the C-I bond cleavage could be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The benzylic bromide moiety can also participate in radical reactions, typically initiated by atom transfer radical addition (ATRA) processes.

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The nature and position of the halogen substituents on the aromatic ring exert a profound influence on the reactivity of this compound. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects of Fluorine, Bromine, and Iodine

The electronic effects of halogen substituents are a combination of their inductive and resonance effects.

Inductive Effect (-I): All halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. This effect decreases down the group: F > Cl > Br > I. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack. msu.edulibretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group: F > Cl > Br > I. This resonance effect directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

In the case of this compound, the cumulative inductive effect of the three halogens significantly deactivates the aromatic ring. The fluorine atom at the 5-position exerts the strongest inductive withdrawal. The bromine at the 2-position and the iodine at the 3-position also contribute to this deactivation.

The resonance effects of the halogens, while weaker than their inductive effects, still play a role in directing the regioselectivity of certain reactions. The fluorine atom can donate electron density to the ortho (positions 4 and 6) and para (position 2) positions relative to itself. Similarly, the bromine and iodine atoms can influence the electron density at their respective ortho and para positions. The interplay of these competing electronic effects from multiple halogens can lead to complex and sometimes non-intuitive regiochemical outcomes in reactions involving the aromatic ring.

The following table summarizes the key electronic properties of the halogen substituents:

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine | 3.98 | Strong -I | Weak +R |

| Bromine | 2.96 | Moderate -I | Weaker +R |

| Iodine | 2.66 | Weak -I | Weakest +R |

The presence of these halogens also influences the reactivity of the benzylic bromide. The electron-withdrawing nature of the ring substituents can affect the stability of carbocation intermediates that may form during nucleophilic substitution reactions at the benzylic position, potentially influencing the reaction mechanism (SN1 vs. SN2).

Steric Effects in Substituted Benzyl Systems

Steric effects, arising from the spatial arrangement of atoms within a molecule, play a critical role in dictating the reactivity of substituted benzyl systems. The concept of steric hindrance refers to the obstruction of a reaction pathway due to the sheer size of substituent groups near the reactive center. In the context of benzyl halides, the benzylic carbon is the electrophilic site for nucleophilic substitution reactions (SN1 and SN2). The size and position of substituents on the benzene ring can significantly influence the accessibility of this site to incoming nucleophiles.

For SN2 reactions, which involve a backside attack by the nucleophile, steric hindrance is a major determining factor. Bulky groups on the aromatic ring, particularly at the ortho positions, can physically block the trajectory of the attacking nucleophile, thereby slowing down or even preventing the reaction. libretexts.orgchemistrysteps.comyoutube.com Conversely, SN1 reactions proceed through a planar carbocation intermediate. While steric hindrance is less of a factor for the nucleophile's approach to this planar intermediate, bulky substituents can influence the stability of the carbocation itself. chemistrysteps.comquora.com

In the specific case of this compound, the benzylic carbon is flanked by a bromine atom at the ortho (C2) position and an iodine atom at a meta (C3) position. Both bromine and, especially, iodine are large, sterically demanding atoms. The bromine atom at the C2 position creates a significant steric shield around the benzylic -CH₂Br group, impeding the backside approach required for an SN2 mechanism. libretexts.orgnih.gov

Research on analogous benzylation reactions provides quantitative insight into the impact of steric hindrance. Studies on the catalytic benzylation of various aromatic substrates with benzyl alcohol have shown a clear trend in reactivity that correlates with the steric bulk of the nucleophilic arene. The reaction rates decrease as the number and size of alkyl substituents on the aromatic ring increase. mdpi.comresearchgate.net This trend highlights that increased substitution hinders the necessary approach to form the new carbon-carbon bond.

| Aromatic Substrate | Relative Steric Hindrance | Observed Reactivity Order |

|---|---|---|

| Benzene | Low | Highest |

| Toluene | Moderate | ↓ |

| p-Xylene | High | ↓ |

| Mesitylene | Very High | Lowest |

This data underscores the principle that as steric congestion increases, reaction rates decrease. By analogy, the substantial steric hindrance in this compound, caused by the large ortho-bromine and meta-iodine substituents, would be expected to significantly decrease its reactivity in bimolecular substitution (SN2) pathways. The reaction would likely be forced to proceed through an SN1 mechanism, relying on the formation of the corresponding benzyl carbocation, the stability of which is influenced by the electronic effects of the halogen substituents.

Intermolecular Halogen-Halogen Interactions and their Role in Reactivity

Halogen atoms on aromatic rings are not inert participants in intermolecular interactions. They can form attractive, non-covalent interactions known as halogen bonds. wikipedia.orgfrontiersin.org This interaction occurs between an electrophilic region on one halogen atom (termed a σ-hole), located opposite to its covalent bond, and a nucleophilic region (such as a lone pair on another halogen, oxygen, or nitrogen atom) on an adjacent molecule. frontiersin.org The strength of these interactions follows the general trend I > Br > Cl > F, correlating with the polarizability of the halogen. nih.gov

In a molecule such as this compound, a variety of intermolecular halogen-halogen interactions are possible, including Br···Br, I···I, Br···I, F···Br, and F···I contacts. These interactions can play a crucial role in the crystal packing of the compound in the solid state and may influence its reactivity in solution by promoting the formation of specific molecular aggregates. nih.gov

The geometry of these interactions is highly directional. acs.org They are typically classified into two main types: Type I, where the two C–X···X angles are equal, and Type II, where one C–X···X angle is approximately 180° and the other is around 90°. acs.org These specific geometries arise from the interaction between the positive σ-hole on one halogen and the negative equatorial belt of another.

Experimental evidence from crystallographic studies on related molecules confirms the existence and significance of these interactions. For instance, in the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F interactions are observed at distances significantly shorter than the sum of their van der Waals radii, indicating a notable attractive force. quora.com Theoretical studies have quantified the stabilization energies of halogen-halogen interactions, finding them to be in the range of 5 to 180 kJ/mol, comparable in strength to hydrogen bonds. frontiersin.org

| Interaction Pair | Sum of van der Waals Radii (Å) | Example Observed Distance (Å) | Reference |

|---|---|---|---|

| Br···F | 3.32 | 3.188 | quora.com |

| Br···O | 3.37 | 2.98 | nih.gov |

| I···O | 3.50 | ~2.80 | acs.org |

| Br···Br | 3.70 | 3.42 | nih.gov |

The role of these halogen-halogen interactions in reactivity is an area of active investigation. By organizing molecules in a specific orientation in the solid state or in pre-reaction complexes in solution, these directional forces can influence the accessibility of the reactive benzylic bromide. For example, a network of intermolecular halogen bonds could sterically block or, conversely, create a specific channel for an incoming nucleophile, thereby altering the reaction kinetics compared to a system without such interactions. In asymmetric catalysis, halogen bonds are increasingly being used to control the stereochemical outcome of reactions by holding substrates in a rigid orientation within a catalyst's active site. frontiersin.org For this compound, the complex interplay of potential Br···I, Br···F, and other halogen bonds would be a key factor in determining its solid-state structure and could modulate its reactivity.

Strategic Applications in Organic Synthesis

2-Bromo-5-fluoro-3-iodobenzyl bromide as a Versatile Synthetic Intermediate

This compound is a prime example of a versatile synthetic intermediate due to the orthogonal reactivity of its functional groups. The molecule possesses two primary sites for chemical modification: the highly reactive bromomethyl (-CH₂Br) group and the halogenated aromatic ring.

The benzylic bromide is exceptionally susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of the entire 2-bromo-5-fluoro-3-iodobenzyl moiety to a wide range of molecules by reacting it with various nucleophiles, such as amines, alcohols, thiols, and carbanions.

Simultaneously, the three different halogens on the benzene ring offer distinct handles for metal-catalyzed cross-coupling reactions. The reactivity of these aryl-halogen bonds towards common palladium-catalyzed reactions typically follows the order C-I > C-Br >> C-F. This predictable difference in reactivity enables chemists to perform selective functionalization, first at the iodine-bearing carbon, then at the bromine-bearing carbon, while the fluorine atom generally remains intact, influencing the electronic properties of the molecule or serving as a site for later-stage nucleophilic aromatic substitution under harsh conditions. This multi-faceted reactivity makes the compound a valuable precursor in multi-step synthetic sequences.

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on this compound makes it an ideal starting material for the synthesis of elaborate organic structures, including functionalized aromatics, heterocyclic systems, and polyhalogenated scaffolds designed for further chemical elaboration.

The primary role of the benzyl (B1604629) bromide group is to act as an electrophile in alkylation reactions. By reacting this compound with nucleophilic partners, complex aromatic systems can be readily assembled. For instance, the alkylation of phenols, anilines, or thiophenols with this reagent introduces the polyhalogenated benzyl group, yielding functionalized ethers, amines, and thioethers, respectively. These products can then undergo further transformations at the aryl-iodide or aryl-bromide positions, allowing for the systematic build-up of molecular complexity.

The structure of this compound is well-suited for intramolecular cyclization strategies to form various fused heterocyclic systems.

Fluorene Derivatives: Fluorenes, which are important structural motifs in materials science, can be synthesized using this building block. A potential synthetic route involves a Suzuki or Stille coupling at the C-I bond to introduce an ortho-tolyl group. The resulting intermediate can then be subjected to an intramolecular cyclization, such as a palladium-catalyzed C-H activation or a Friedel-Crafts-type reaction, to form the five-membered ring characteristic of the fluorene core. The remaining bromo and fluoro substituents can be used to further tune the properties of the final molecule.

Indole-fused Systems: This compound is a valuable precursor for creating complex indole-based structures. researchgate.net For example, the nitrogen of an indole can be alkylated with this compound. The resulting N-benzylated indole, which now has the polyhalogenated aromatic ring tethered to the indole nucleus, can undergo an intramolecular Heck reaction or other palladium-catalyzed cyclizations between the C-I or C-Br bond and a position on the indole ring to generate rigid, indole-fused polycyclic systems. researchgate.net

Thiophene-fused Systems: In a similar fashion, thiophene-containing heterocycles can be constructed. A thiophene derivative can be coupled to the benzyl bromide, followed by an intramolecular cyclization reaction involving the aryl iodide or bromide to forge a new ring, leading to the formation of thieno-fused aromatic structures.

One of the most powerful applications of this compound is in the synthesis of polyhalogenated scaffolds where each halogen can be selectively addressed. The differential reactivity of the carbon-halogen bonds is the key to this strategy. The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a specific substituent at the 3-position. Subsequently, under slightly more vigorous reaction conditions, the C-Br bond at the 2-position can be targeted for a second, different cross-coupling reaction. The C-F bond is typically unreactive under these conditions, remaining as a permanent substituent that modulates the electronic nature of the aromatic ring. This stepwise functionalization provides a reliable pathway to tri-substituted aromatic compounds with precise control over the substitution pattern.

| Reaction Step | Target Position | Typical Reaction | Relative Conditions | Resulting Functionalization |

|---|---|---|---|---|

| Step 1 | C3-Iodine | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig | Mild (e.g., lower temp., specific Pd catalysts) | Selective substitution at the C3 position. |

| Step 2 | C2-Bromine | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig | More Forcing (e.g., higher temp., stronger ligands) | Substitution at the C2 position, orthogonal to the first coupling. |

| - | C5-Fluorine | Generally unreactive to cross-coupling | - | Remains as a key electronic-modifying group. |

Role in the Synthesis of Precursors for Advanced Materials

The unique electronic and structural features imparted by the fluorine, bromine, and iodine atoms make this compound a valuable starting material for precursors to advanced functional materials.

Fluorene and its derivatives are a cornerstone class of materials in organic electronics, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of functionalized fluorenes, as described in section 4.2.2, allows for the precise tuning of their electronic properties. The fluorine atom is a common substituent in organic electronic materials as it can lower the HOMO and LUMO energy levels, improving stability and altering emission wavelengths. The presence of heavy atoms like bromine and iodine in synthetic intermediates can be exploited to promote intersystem crossing, a key process in the development of phosphorescent emitters for high-efficiency OLEDs. Therefore, this compound serves as an excellent precursor for creating tailored fluorene-based systems for next-generation electronic devices.

Conjugated Polymers and Optoelectronic Applications (via related halobenzyl systems)

Halogenated aromatic compounds, particularly those with multiple reactive sites like the analogous systems to this compound, are crucial precursors in the synthesis of π-conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates electron delocalization and imparts unique electronic and optical properties. kennesaw.edumit.edu Such materials are at the forefront of research for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govmdpi.com

The synthesis of these polymers often relies on transition-metal-catalyzed cross-coupling reactions where di-halogenated monomers are polymerized. researchgate.net For a molecule like this compound, the bromo and iodo substituents on the phenyl ring would serve as the primary points for polymerization. Various coupling reactions can be employed to form the polymer backbone. For instance, the Gilch route, a well-established method for producing poly(p-phenylenevinylene) (PPV), involves the polymerization of α-halogenated p-xylenes with a base. semanticscholar.org

Furthermore, palladium-catalyzed methods such as Suzuki, Stille, and Heck couplings are extensively used to create a diverse range of conjugated polymers by linking different aromatic units. researchgate.netresearchgate.netacs.org The differential reactivity of the C-I and C-Br bonds would allow for controlled, step-wise polymerizations, potentially leading to the formation of complex block copolymers.

The resulting polymers exhibit properties that are highly tunable based on the monomer structure. mdpi.com The incorporation of fluorine atoms, for example, is known to influence the electronic properties of conjugated polymers by lowering the HOMO and LUMO energy levels, which can improve stability and device performance. acs.org

The optoelectronic applications of these materials stem directly from their conjugated structure. mdpi.com In OLEDs, the polymer layer can emit light when an electric current is passed through it. nih.gov In OPVs, the polymer absorbs light to generate excitons (electron-hole pairs), which are then separated to produce a photocurrent. mdpi.com The performance of these devices is critically dependent on the polymer's light-absorption and emission characteristics, charge carrier mobility, and energy levels. mdpi.com

Below is a table summarizing the typical properties and performance metrics of conjugated polymers derived from halogenated precursors, illustrating their suitability for optoelectronic applications.

| Property | Typical Range/Value | Significance in Optoelectronics |

| Optical Band Gap (Eg) | 1.9 - 2.8 eV | Determines the absorption and emission wavelengths; crucial for color tuning in OLEDs and matching the solar spectrum in OPVs. organic-chemistry.org |

| Photoluminescence (PL) Emission Max (λmax) | 450 - 650 nm (Blue to Red) | Defines the color of light emitted from an OLED. |

| Electron Affinity / LUMO Level | -2.5 to -3.5 eV | Affects electron injection and transport; influences the open-circuit voltage in OPVs. |

| Ionization Potential / HOMO Level | -5.0 to -6.0 eV | Affects hole injection and transport; determines stability against oxidation. |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | Influences the efficiency of charge transport to the electrodes, impacting device speed and current. |

| Device Efficiency (OLED) | 1 - 30 cd/A | Measures the light output per unit of current. |

| Power Conversion Efficiency (OPV) | 3 - 15 % | Represents the percentage of solar energy converted into electrical energy. organic-chemistry.org |

Note: The data in this table are representative values for various conjugated polymers and are provided for illustrative purposes. The specific properties of a polymer derived from this compound would depend on the exact polymer structure and synthesis method.

The strategic design of monomers, leveraging the specific halogenation patterns as seen in this compound analogues, is therefore a key strategy for developing new generations of high-performance materials for advanced optoelectronic technologies. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-fluoro-3-iodobenzyl bromide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the benzylic methylene protons and the two aromatic protons.

Benzylic Protons (CH₂Br) : These protons are anticipated to appear as a singlet in the range of δ 4.5–4.8 ppm . The significant downfield shift from typical alkane protons (which appear around δ 1.2 ppm) is due to the strong deshielding effect of the adjacent bromine atom and the aromatic ring. Benzylic protons typically resonate between δ 2.3 and 3.0 ppm, but the additional bromine on the methyl group enhances this effect. openstax.org

Aromatic Protons (Ar-H) : The two protons on the aromatic ring, H-4 and H-6, are in different chemical environments and are expected to appear as distinct signals in the aromatic region (δ 6.5–8.0 ppm). openstax.org

H-6 : This proton is flanked by an iodine atom (at C-3) and a fluorine atom (at C-5). It is expected to appear as a doublet of doublets due to coupling with the adjacent H-4 proton (meta coupling, ⁴JHH) and the fluorine atom at C-5 (⁴JHF). Its chemical shift will be influenced by the neighboring substituents.

H-4 : This proton is adjacent to the fluorine atom at C-5. It is expected to appear as a doublet of doublets, coupling to the fluorine atom (³JHF, ortho coupling) and the H-6 proton (⁴JHH, meta coupling).

The coupling constants are critical for assignment. The ortho H-F coupling (³JHF) is typically larger than the meta H-F coupling (⁴JHF).

Interactive Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂Br | 4.5–4.8 | Singlet (s) | N/A |

| H-4 | 7.2–7.6 | Doublet of Doublets (dd) | ³JHF ≈ 7–10 Hz, ⁴JHH ≈ 2–3 Hz |

| H-6 | 7.5–7.9 | Doublet of Doublets (dd) | ⁴JHF ≈ 4–6 Hz, ⁴JHH ≈ 2–3 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the single benzylic carbon. The chemical shifts of the aromatic carbons typically fall within the δ 110–140 ppm range. openstax.org The electronegativity and size of the halogen substituents have a profound effect on the chemical shifts of the carbons to which they are attached (ipso-carbons) and the adjacent carbons.

Benzylic Carbon (CH₂Br) : This carbon is expected to resonate in the range of δ 30–35 ppm .

Aromatic Carbons :

C-F (C-5) : The carbon directly bonded to fluorine will exhibit a large one-bond coupling (¹JCF) and is expected to be significantly shifted downfield, typically in the range of δ 160–165 ppm.

C-Br (C-2) : The ipso-carbon attached to bromine is expected around δ 120-125 ppm.

C-I (C-3) : The ipso-carbon attached to iodine is expected to be shifted significantly upfield due to the "heavy atom effect," likely appearing in the δ 95–105 ppm range.

C-CH₂Br (C-1) : This quaternary carbon will be in the δ 135–140 ppm range.

C-H Carbons (C-4, C-6) : These carbons will appear in the typical aromatic region and will show smaller C-F couplings.

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| CH₂Br | 30–35 | No |

| C-1 | 135–140 | Yes (small) |

| C-2 | 120–125 | Yes (small) |

| C-3 | 95–105 | Yes (small) |

| C-4 | 115–125 | Yes (large) |

| C-5 | 160–165 | Yes (¹JCF, very large) |

| C-6 | 110–120 | Yes (large) |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. nih.gov

¹⁹F NMR : A single resonance is expected for the fluorine atom at the C-5 position. For fluorine on an aromatic ring, the chemical shift is anticipated in the range of δ -100 to -120 ppm (relative to CFCl₃). The signal will be split into a multiplet, specifically a doublet of doublets, due to coupling with the ortho proton (H-4) and the meta proton (H-6). The wider chemical shift range in ¹⁹F NMR makes it possible to easily resolve fluorine-containing functional groups. azom.com

NMR spectroscopy of other halogens like ⁷⁹Br, ⁸¹Br, and ¹²⁷I is generally not performed in routine structural elucidation due to their quadrupolar nature, which results in very broad signals and low sensitivity.

While 1D NMR provides essential data, 2D NMR experiments are crucial for the unambiguous assignment of all signals. weebly.comcore.ac.uk

COSY (Correlation Spectroscopy) : This experiment would show a cross-peak connecting the two aromatic protons (H-4 and H-6), confirming their meta relationship through spin-spin coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the benzylic proton signal to the benzylic carbon signal, and the H-4 and H-6 signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The benzylic protons (CH₂) showing correlations to the quaternary carbons C-1 and C-2, and the protonated carbon C-6.

The aromatic proton H-4 showing correlations to C-2, C-6, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-2. These long-range correlations would confirm the substitution pattern on the aromatic ring and the position of the bromomethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Molecular Ion Peak : The molecular formula is C₇H₅Br₂FI. The presence of two bromine atoms is highly significant. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a characteristic cluster of peaks:

M (containing two ⁷⁹Br atoms)

M+2 (containing one ⁷⁹Br and one ⁸¹Br atom)

M+4 (containing two ⁸¹Br atoms) The relative intensity of this M:M+2:M+4 cluster will be approximately 1:2:1 . This pattern is a clear indicator of a molecule containing two bromine atoms.

Fragmentation Pattern : Electron ionization (EI) would lead to predictable fragmentation. The most likely fragmentation pathway is the loss of the benzylic bromine atom to form a highly stable, resonance-delocalized benzylic carbocation. youtube.com

Base Peak : The base peak (the most intense peak in the spectrum) is expected to correspond to the [M-Br]⁺ fragment, which is the 2-bromo-5-fluoro-3-iodobenzyl cation. The stability of this cation is the driving force for this fragmentation. ucla.edu

Other significant fragments could arise from the subsequent loss of other halogen atoms or small neutral molecules from this primary fragment ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum would display several characteristic absorption bands:

Aromatic C-H Stretch : A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ region. openstax.orgchemicalbook.com

Aromatic C=C Stretch : A series of medium to strong peaks are characteristic of the aromatic ring itself, appearing in the 1450–1600 cm⁻¹ region. openstax.org

C-H Bending : Out-of-plane C-H bending vibrations in the 690–900 cm⁻¹ range can sometimes hint at the substitution pattern, although the complex substitution here would make a simple interpretation difficult. openstax.org

C-Halogen Stretches : The carbon-halogen stretching frequencies are dependent on the mass of the halogen.

C-F Stretch : A strong band around 1200–1250 cm⁻¹ .

C-Br Stretch : Bands for the aromatic C-Br and the aliphatic C-Br would appear at lower frequencies, typically in the 500–700 cm⁻¹ region.

C-I Stretch : This would be found at a very low frequency, often below the range of standard mid-IR spectrometers (<500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, particularly the C=C stretching modes. The C-Br and C-I bonds, being highly polarizable, would also be expected to show strong Raman signals.

Interactive Table: Predicted Key IR Absorptions

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030–3100 | Weak-Medium |

| Aromatic C=C Stretch | 1450–1600 | Medium-Strong |

| C-F Stretch | 1200–1250 | Strong |

| C-H Out-of-Plane Bend | 690–900 | Medium-Strong |

| C-Br Stretch | 500–700 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first crucial step. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the determination of the crystal system, space group, and unit cell dimensions.

While specific crystallographic data for this compound is not available, the analysis of analogous halogenated benzyl (B1604629) bromide derivatives provides insight into the expected structural features. For instance, studies on substituted benzyl bromides reveal the influence of halogen atoms on the crystal packing and molecular geometry rero.ch. It is anticipated that the crystal structure of this compound would be influenced by intermolecular interactions involving the halogen atoms, such as halogen bonding.

Table 1: Representative Crystallographic Data for a Substituted Benzyl Bromide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 4.51 |

| c (Å) | 25.28 |

| β (°) | 93.73 |

| Volume (ų) | 962.77 |

| Z (molecules per unit cell) | 4 |

This data is illustrative and based on a known substituted benzyl bromide structure to demonstrate the type of information obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Techniques coupled with Spectroscopy for Purity and Identity Confirmation

Chromatographic techniques are essential for separating components of a mixture, and when coupled with spectroscopic detectors, they become powerful tools for both qualitative and quantitative analysis. These hyphenated techniques are indispensable for confirming the identity and assessing the purity of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

For this compound, a GC-MS analysis would provide its retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum revealing its molecular weight and fragmentation pattern. The mass spectrum of the closely related compound, 2-Bromo-5-fluorobenzyl bromide, is available in the NIST WebBook and SpectraBase, providing an example of the expected fragmentation nist.govspectrabase.com. The presence of bromine and iodine atoms would lead to characteristic isotopic patterns in the mass spectrum, aiding in the structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting components are then introduced into a mass spectrometer.

An LC-MS analysis of this compound would be particularly useful for identifying non-volatile impurities. The resulting data would include the retention time and a mass spectrum for the parent compound and any impurities present. While specific LC-MS data for the target compound is not available, the principles of analysis for halogenated organic compounds are well-established t3db.ca.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity determination. The separation principle is the same as in LC-MS, but the detection is based on the absorption of ultraviolet (UV) light by the analyte. Aromatic compounds like this compound are expected to have a strong UV chromophore due to the benzene ring.

An HPLC-UV analysis would produce a chromatogram showing a major peak for this compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. Studies on the HPLC analysis of benzyl bromide and related compounds demonstrate the utility of this technique for resolving and quantifying these substances wisdomlib.orgwisdomlib.orgresearchgate.net. The retention time and UV spectrum of the main peak would serve to confirm the identity of the compound against a reference standard.

Table 2: Representative Chromatographic and Spectroscopic Data for Halogenated Benzyl Bromides

| Technique | Parameter | Illustrative Value/Observation |

| GC-MS | Retention Time (min) | Dependent on column and temperature program. |

| Key Mass Fragments (m/z) | Molecular ion peak, fragments corresponding to the loss of Br, CH₂Br, and other characteristic cleavages. Isotopic patterns for Br and I would be observable. | |

| LC-MS | Retention Time (min) | Dependent on column, mobile phase, and gradient. |

| [M+H]⁺ or [M-H]⁻ (m/z) | Would confirm the molecular weight of the parent compound and any impurities. | |

| HPLC-UV | Retention Time (min) | Dependent on column and mobile phase composition. |

| λmax (nm) | Expected in the UV region, characteristic of the substituted benzene ring. | |

| Purity (%) | Determined by the relative peak area of the main component. |

The values in this table are illustrative and represent the type of data expected from the analysis of this compound based on data from analogous compounds.

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scholarly articles, research databases, and computational chemistry literature, no specific theoretical or computational studies detailing the properties of this compound were identified. The requested in-depth analysis, which includes Density Functional Theory (DFT) calculations, molecular geometry, electronic structure, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and reaction pathway modeling, appears to be absent from the public scientific domain for this particular compound.

While the outline provided a clear framework for a detailed computational chemistry article, the foundational research required to generate scientifically accurate and thorough content for each section and subsection is not available. The creation of such an article would necessitate access to primary research data from dedicated computational investigations, which have either not been conducted or have not been published in accessible formats.

Therefore, it is not possible to provide an article that adheres to the user's instructions for detailed research findings and data tables on the computational and theoretical chemistry of this compound. Any attempt to do so would result in speculation rather than the presentation of verified scientific information.

An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular behavior and potential reactivity. Advanced computational methods are employed to predict its chemical properties and understand the intricate interplay of its halogen substituents.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of polyhalogenated aromatic compounds often relies on traditional methods that can be resource-intensive and generate significant waste. A key area of future research will be the development of more sustainable and greener synthetic routes to 2-Bromo-5-fluoro-3-iodobenzyl bromide. This will involve the application of green chemistry principles to minimize the environmental impact of chemical processes.

Research efforts are likely to focus on several key areas:

Solvent-Free Reactions: The development of solvent-free reaction conditions is a significant goal in green chemistry. For the synthesis of compounds like this compound, this could involve solid-state reactions or reactions under high-temperature, solventless conditions, which can lead to a reduction in hazardous waste and improved atom economy.

Greener Reagents and Catalysts: The use of more environmentally friendly reagents and catalysts is another crucial aspect. For instance, replacing hazardous brominating agents with greener alternatives, or developing reusable catalysts for halogenation reactions, would contribute to a more sustainable synthetic process.

Energy Efficiency: Future synthetic protocols will likely aim to be more energy-efficient. This could be achieved through the use of microwave-assisted synthesis or photocatalysis, which can often accelerate reaction rates and reduce the need for high temperatures.

An illustrative comparison of traditional versus greener synthetic approaches for a hypothetical benzylation step is presented in Table 1.

| Feature | Traditional Method | Greener Alternative |

| Solvent | Chlorinated solvents (e.g., CCl4) | Benign solvents (e.g., acetonitrile) or solvent-free |

| Brominating Agent | Excess molecular bromine | N-Bromosuccinimide (NBS) with a radical initiator |

| Energy Input | High-temperature reflux | Photochemical activation at room temperature |

| Waste Generation | Significant hazardous waste | Reduced waste, potential for catalyst recycling |

Exploration of Novel Catalytic Systems for Functionalization

The presence of multiple halogen atoms on the benzene ring of this compound offers numerous possibilities for functionalization through cross-coupling and other catalytic reactions. A major focus of future research will be the exploration of novel catalytic systems to enable the selective modification of this molecule.

Key areas of investigation will likely include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. Future work could focus on developing more active and selective palladium catalysts for the cross-coupling of this compound with a variety of coupling partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and alkynes (Sonogashira coupling). nih.gov

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium catalysts for a range of cross-coupling reactions. Research into nickel-catalyzed reductive coupling reactions could provide new methods for the functionalization of polyhalogenated benzyl (B1604629) bromides. nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to generate radicals and activate chemical bonds. Future studies could explore the use of photocatalysts to enable novel transformations of this compound, such as Giese-type additions to electron-deficient alkenes. organic-chemistry.org

Table 2 provides a summary of potential novel catalytic systems and their applications in the functionalization of polyhalogenated benzyl bromides.

| Catalytic System | Reaction Type | Potential Application |

| Palladium-based catalysts | Suzuki, Negishi, Sonogashira coupling | Selective C-C and C-heteroatom bond formation at the halogenated positions. |

| Nickel-based catalysts | Reductive cross-coupling | Cost-effective and efficient functionalization with a broad range of substrates. nih.gov |

| Photocatalysts | Radical-mediated reactions | Mild and selective transformations under visible light irradiation. organic-chemistry.org |

| Copper-based catalysts | C-N and C-S bond formation | Synthesis of nitrogen- and sulfur-containing derivatives. |

Chemo- and Regioselective Transformations of Polyhalogenated Benzyl Bromides

A significant challenge in the chemistry of polyhalogenated compounds is achieving chemo- and regioselectivity, which is the ability to react a specific functional group or position in the molecule while leaving others intact. For this compound, with its four distinct halogen atoms, this is a particularly important area for future research.

Future work in this area is expected to focus on:

Selective Halogen-Metal Exchange: Developing methods for the selective exchange of one halogen atom for a metal (e.g., lithium or magnesium) would allow for the stepwise functionalization of the aromatic ring. The regioselectivity of such exchanges can often be controlled by the choice of reagents and reaction conditions.

Orthogonal Reactivity: The different halogens in this compound have distinct reactivities. For example, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. Future research will aim to exploit these differences to achieve selective transformations.

Catalyst Control: The development of highly selective catalysts will be crucial for controlling the outcome of reactions involving polyhalogenated substrates. This could involve the design of ligands that can direct the catalyst to a specific position on the aromatic ring.

Table 3 outlines the potential for chemo- and regioselective transformations of this compound.

| Transformation | Target Halogen | Potential Method |

| Cross-coupling | Iodine | Palladium- or copper-catalyzed reactions under mild conditions. |

| Halogen-metal exchange | Bromine or Iodine | Use of organolithium or Grignard reagents at low temperatures. |

| Nucleophilic substitution | Bromine (benzyl) | SN1 or SN2 reaction with a variety of nucleophiles. khanacademy.org |

| C-H activation/functionalization | Aromatic C-H | Transition-metal catalyzed directed or non-directed C-H functionalization. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The fields of machine learning and artificial intelligence (AI) are beginning to have a significant impact on chemical research. eurekalert.org For complex molecules like this compound, these computational tools have the potential to accelerate the discovery of new reactions and optimize existing processes.

Future applications of AI and machine learning in this area include:

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products of new reactions with high accuracy. digitellinc.comnih.gov This could be used to predict the outcome of reactions involving this compound, saving time and resources in the laboratory.

Regioselectivity Prediction: Predicting the regioselectivity of reactions, such as electrophilic aromatic substitution, is a challenging task. AI models are being developed that can accurately predict the most likely site of reaction on a complex molecule, which would be invaluable for planning the synthesis and functionalization of polyhalogenated compounds. acs.org

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield of a desired product. This can be particularly useful for complex reactions with many variables.

Table 4 illustrates how machine learning could be applied to the study of this compound.

| Application | Input Data | Predicted Output |

| Reaction Outcome Prediction | Reactants, reagents, and reaction conditions | Major product(s) and their expected yields. eurekalert.org |

| Regioselectivity Prediction | Structure of this compound and the attacking reagent | The most probable site of reaction on the aromatic ring. nih.gov |

| Synthesis Planning | Target molecule derived from this compound | A retrosynthetic pathway with suggested reagents and conditions. |

| Catalyst Design | Desired transformation and substrate | A set of catalyst structures with predicted activity and selectivity. |

Q & A

Q. What are the critical analytical techniques to confirm the purity and structural integrity of 2-bromo-5-fluoro-3-iodobenzyl bromide?

Methodological Answer:

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Compare retention times with certified reference standards. Purity thresholds (>95% by HPLC) should align with protocols for halogenated aromatics .

- Structural Confirmation : Employ and NMR spectroscopy (in CDCl) to verify substitution patterns. Key signals include the benzyl bromide CHBr group (~4.7 ppm in NMR) and halogen-induced deshielding in aromatic carbons. Mass spectrometry (EI-MS) should confirm the molecular ion cluster (M at m/z 403–405 for isotopic Br/I patterns) .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling : Use a fume hood, nitrile gloves, and eye protection. Avoid contact with moisture to prevent hydrolysis. Quench accidental spills with sodium bicarbonate or inert adsorbents.

- Storage : Store in amber glass vials under anhydrous conditions (argon atmosphere) at 2–8°C. Stability data from similar halogenated benzyl bromides (e.g., 4-bromo-2-fluorobenzyl bromide) suggest decomposition risks above 30°C .

Q. What synthetic routes are commonly employed to prepare multi-halogenated benzyl bromides like this compound?

Methodological Answer:

- Halogenation Sequence : Begin with selective iodination (e.g., using I/HIO in HSO) at position 3, followed by electrophilic bromination (Br/FeBr) at position 2. Fluorination via Balz-Schiemann reaction (diazotization of an amine precursor with NaNO/HF) can introduce the 5-fluoro group. Finally, benzyl bromide formation uses PBr or HBr/AcOH .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Electronic Factors : The electron-withdrawing fluorine at position 5 deactivates the ring, directing nucleophiles (e.g., amines, alkoxides) to the less hindered position 6.

- Steric Hindrance : The bulky iodine at position 3 and benzyl bromide group limit accessibility to positions 2 and 4. Computational DFT studies (e.g., Gaussian 16 with B3LYP/6-31G*) can model charge distribution and predict reactive sites, as demonstrated for trihalogenated benzenes .